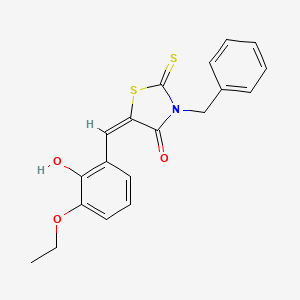
(5E)-3-benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with a thiazolidinone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
(5E)-3-benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell signaling pathways, resulting in anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- (5E)-5-(3-Ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Uniqueness
(5E)-3-benzyl-5-(3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both ethoxy and hydroxy groups on the benzylidene moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C19H17NO3S2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(5E)-3-benzyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17NO3S2/c1-2-23-15-10-6-9-14(17(15)21)11-16-18(22)20(19(24)25-16)12-13-7-4-3-5-8-13/h3-11,21H,2,12H2,1H3/b16-11+ |
InChI Key |
MPICUSPNCOUZOF-LFIBNONCSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















